molecular formula C8H13BrN2O2 B14137049 3-(2-Ethoxy-2-oxoethyl)-1-methyl-1H-imidazol-3-ium bromide

3-(2-Ethoxy-2-oxoethyl)-1-methyl-1H-imidazol-3-ium bromide

Cat. No.: B14137049
M. Wt: 249.10 g/mol
InChI Key: OTUYNJCOAWYCNC-UHFFFAOYSA-M
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Description

3-(2-Ethoxy-2-oxoethyl)-1-methyl-1H-imidazol-3-ium bromide is an ionic liquid that has garnered attention in various scientific fields due to its unique properties This compound is characterized by its imidazolium core, which is known for its stability and versatility in chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethoxy-2-oxoethyl)-1-methyl-1H-imidazol-3-ium bromide typically involves the alkylation of 1-methylimidazole with ethyl bromoacetate. The reaction is carried out in a polar solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The reaction mixture is then cooled, and the product is precipitated out by the addition of a non-polar solvent like diethyl ether. The crude product is purified by recrystallization from ethanol .

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar synthetic route but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors are often employed to maintain consistent reaction conditions and improve scalability. The use of automated systems for solvent addition and temperature control ensures high efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethoxy-2-oxoethyl)-1-methyl-1H-imidazol-3-ium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(2-Ethoxy-2-oxoethyl)-1-methyl-1H-imidazol-3-ium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-(2-Ethoxy-2-oxoethyl)-1-methyl-1H-imidazol-3-ium bromide exerts its effects is primarily through its ionic interactions. The imidazolium core interacts with various molecular targets, including enzymes and proteins, stabilizing their structures and enhancing their activity. The ethoxy-oxoethyl group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s reactivity and functionality.

Comparison with Similar Compounds

Similar Compounds

  • 1-Butyl-3-methylimidazolium bromide
  • 1-Ethyl-3-methylimidazolium chloride
  • 1-Methyl-3-octylimidazolium bromide

Uniqueness

3-(2-Ethoxy-2-oxoethyl)-1-methyl-1H-imidazol-3-ium bromide is unique due to the presence of the ethoxy-oxoethyl group, which imparts additional reactivity and potential for hydrogen bonding. This makes it more versatile in various applications compared to other imidazolium-based ionic liquids .

Properties

Molecular Formula

C8H13BrN2O2

Molecular Weight

249.10 g/mol

IUPAC Name

ethyl 2-(3-methylimidazol-3-ium-1-yl)acetate;bromide

InChI

InChI=1S/C8H13N2O2.BrH/c1-3-12-8(11)6-10-5-4-9(2)7-10;/h4-5,7H,3,6H2,1-2H3;1H/q+1;/p-1

InChI Key

OTUYNJCOAWYCNC-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)CN1C=C[N+](=C1)C.[Br-]

Origin of Product

United States

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